![molecular formula C13H15N3O3 B14179789 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid CAS No. 89221-11-4](/img/structure/B14179789.png)
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is an organic compound that features a triazole ring, a phenoxy group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Introduction of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the phenoxy group can interact with hydrophobic pockets in proteins . These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.
Phenoxyacetic Acids: These compounds have a phenoxy group and a carboxylic acid moiety, making them structurally similar.
Uniqueness
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is unique due to the combination of the triazole ring and the phenoxy group, which imparts specific chemical and biological properties . This combination allows for unique interactions with molecular targets, making it a valuable compound in various applications .
特性
CAS番号 |
89221-11-4 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
2-[4-(1-ethyltriazol-4-yl)phenoxy]propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-3-16-8-12(14-15-16)10-4-6-11(7-5-10)19-9(2)13(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
InChIキー |
FJBHHGVQDCGHLA-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


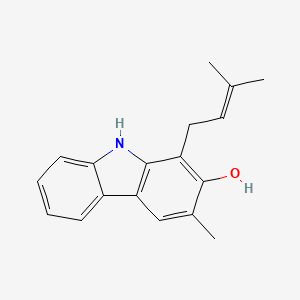
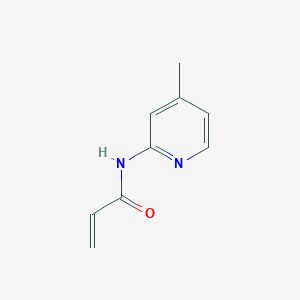
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

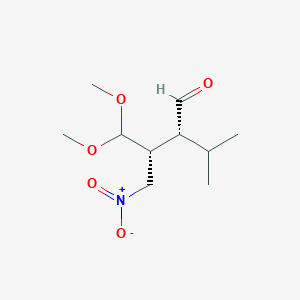
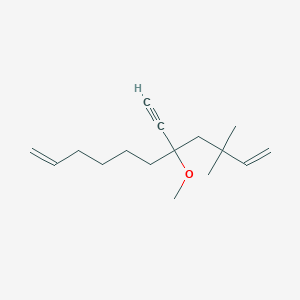
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
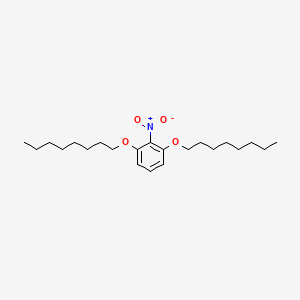
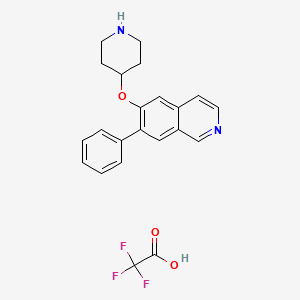
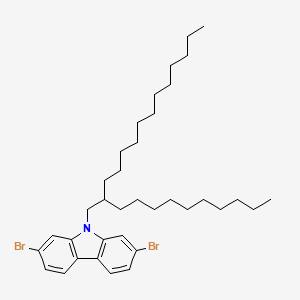
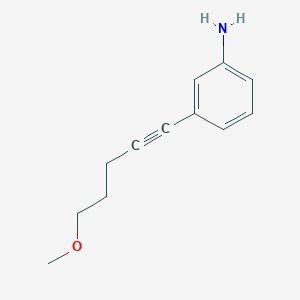
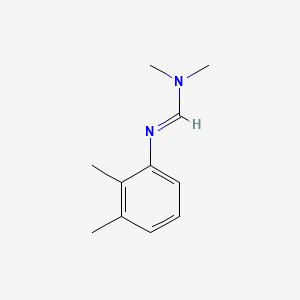
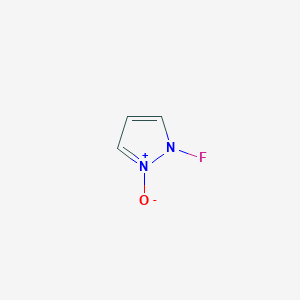
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
